molecular formula C10H13Cl2N B13513893 2,6-Dichloro-I+/--methylbenzenepropanamine CAS No. 1099653-97-0

2,6-Dichloro-I+/--methylbenzenepropanamine

Cat. No.: B13513893
CAS No.: 1099653-97-0
M. Wt: 218.12 g/mol
InChI Key: KAJLLZILNVLIPZ-UHFFFAOYSA-N
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Description

4-(2,6-Dichlorophenyl)butan-2-amine is an organic compound that belongs to the class of amines It is characterized by the presence of a butan-2-amine backbone substituted with a 2,6-dichlorophenyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(2,6-dichlorophenyl)butan-2-amine typically involves the nucleophilic substitution of a suitable precursor. One common method is the reaction of 2,6-dichlorobenzyl chloride with butan-2-amine under basic conditions. The reaction is usually carried out in the presence of a base such as sodium hydroxide or potassium carbonate to facilitate the nucleophilic attack on the benzyl chloride.

Industrial Production Methods

In an industrial setting, the production of 4-(2,6-dichlorophenyl)butan-2-amine can be scaled up using continuous flow reactors. This allows for better control over reaction conditions, such as temperature and pressure, leading to higher yields and purity of the final product. The use of catalysts and optimized reaction parameters can further enhance the efficiency of the synthesis process.

Chemical Reactions Analysis

Types of Reactions

4-(2,6-Dichlorophenyl)butan-2-amine undergoes various chemical reactions, including:

    Oxidation: The amine group can be oxidized to form corresponding imines or nitriles.

    Reduction: The compound can be reduced to form secondary or tertiary amines.

    Substitution: The chlorine atoms on the phenyl ring can undergo nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are typically used.

    Substitution: Nucleophiles like sodium methoxide (NaOCH₃) or potassium tert-butoxide (KOtBu) can be employed for substitution reactions.

Major Products Formed

    Oxidation: Formation of imines or nitriles.

    Reduction: Formation of secondary or tertiary amines.

    Substitution: Formation of substituted phenyl derivatives.

Scientific Research Applications

4-(2,6-Dichlorophenyl)butan-2-amine has a wide range of applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activity and interactions with various biomolecules.

    Medicine: Explored for its potential therapeutic effects and as a precursor for drug development.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 4-(2,6-dichlorophenyl)butan-2-amine involves its interaction with specific molecular targets. The compound can act as a ligand, binding to receptors or enzymes and modulating their activity. The exact pathways and targets depend on the specific application and context in which the compound is used.

Comparison with Similar Compounds

Similar Compounds

  • 4-(2,3-Dichlorophenyl)butan-2-amine
  • 4-(2,4-Dichlorophenyl)butan-2-amine
  • 4-(2,5-Dichlorophenyl)butan-2-amine

Uniqueness

4-(2,6-Dichlorophenyl)butan-2-amine is unique due to the specific positioning of the chlorine atoms on the phenyl ring, which can influence its chemical reactivity and biological activity. This positional isomerism can lead to differences in how the compound interacts with other molecules and its overall effectiveness in various applications.

Properties

CAS No.

1099653-97-0

Molecular Formula

C10H13Cl2N

Molecular Weight

218.12 g/mol

IUPAC Name

4-(2,6-dichlorophenyl)butan-2-amine

InChI

InChI=1S/C10H13Cl2N/c1-7(13)5-6-8-9(11)3-2-4-10(8)12/h2-4,7H,5-6,13H2,1H3

InChI Key

KAJLLZILNVLIPZ-UHFFFAOYSA-N

Canonical SMILES

CC(CCC1=C(C=CC=C1Cl)Cl)N

Origin of Product

United States

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